Cas no 367-31-7 (4-Fluorobenzene-1,2-diamine)

4-Fluorobenzene-1,2-diamine is a fluorinated aromatic diamine compound with the molecular formula C₆H₇FN₂. This derivative of benzene-1,2-diamine features a fluorine substituent at the 4-position, which enhances its reactivity and selectivity in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The fluorine moiety imparts improved stability and electronic effects, making it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring precise functionalization.
4-Fluorobenzene-1,2-diamine structure
4-Fluorobenzene-1,2-diamine structure
商品名:4-Fluorobenzene-1,2-diamine
CAS番号:367-31-7
MF:C6H7FN2
メガワット:126.1316
MDL:MFCD00042228
CID:37089
PubChem ID:24883967

4-Fluorobenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

    • 4-Fluorobenzene-1,2-diamine
    • 4-Fluoro-1,2-phenylenediamine
    • 1,2-Diamino-4-fluorobenzene~3,4-Diaminofluorobenzene
    • Fluoroophenylenediamine
    • 4-Fluoro-o-phenylenediamine
    • 1,2-Diamino-4-fluorobenzene
    • 3,4-Diamino-1-fluorobenzene
    • 3,4-Diaminofluorobenzene
    • 2-amino-4-fluoroaniline
    • 4-fluoro-1,2-diaminobenzene
    • 1,2-Benzenediamine, 4-fluoro-
    • 5-Fluoro-1,2-diaminobenzene
    • 4-fluoro-1,2-benzenediamine
    • 4-Fluoro-benzene-1,2-diamine
    • PubChem4357
    • 4-fluorophenylenediamine
    • KSC497M6H
    • 4-fluoro-1,2-phenylendiamine
    • 4-fluoro-ortho-phenylenedi
    • F0001-1053
    • 4-fluoro-ortho-phenylenediamine
    • EINECS 206-691-7
    • SCHEMBL103128
    • FT-0632050
    • CL8380
    • EN300-45055
    • 4-Fluoro-1,2-phenylenediamine, 97%
    • Z273611666
    • DTXSID30190145
    • BB 0258962
    • KWEWNOOZQVJONF-UHFFFAOYSA-N
    • MS-8972
    • J-515396
    • D3726
    • NS00041452
    • CCG-302500
    • AKOS005292224
    • AB01910
    • SY016073
    • AC-9694
    • CS-W007604
    • MFCD00042228
    • 367-31-7
    • AM61498
    • 55495-99-3
    • aniline, 2-amino-4-fluoro-
    • MDL: MFCD00042228
    • インチ: 1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
    • InChIKey: KWEWNOOZQVJONF-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C(C=1[H])N([H])[H])N([H])[H]
    • BRN: 2081075

計算された属性

  • せいみつぶんしりょう: 126.05900
  • どういたいしつりょう: 126.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 97.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 52

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.415
  • ゆうかいてん: 92.0 to 96.0 deg-C
  • ふってん: 266.1°C at 760 mmHg
  • フラッシュポイント: 109.8℃
  • すいようせい: Slightly soluble in water.
  • PSA: 52.04000
  • LogP: 2.15250
  • ようかいせい: 使用できません
  • かんど: Light Sensitive

4-Fluorobenzene-1,2-diamine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN2811
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 福カードFコード:8
  • 危険物標識: Xi
  • 包装グループ:III
  • セキュリティ用語:6.1
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
  • 包装等級:III
  • 包装カテゴリ:III
  • 危険レベル:6.1
  • 危険レベル:6.1

4-Fluorobenzene-1,2-diamine 税関データ

  • 税関コード:2921590090
  • 税関データ:

    中国税関コード:

    2921590090

    概要:

    292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Fluorobenzene-1,2-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM118361-100g
4-Fluoro-1,2-phenylenediamine
367-31-7 95+%
100g
$215 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F75550-1g
4-Fluorobenzene-1,2-diamine
367-31-7 97%
1g
¥37.0 2023-09-07
Enamine
EN300-45055-10.0g
4-fluorobenzene-1,2-diamine
367-31-7 92%
10g
$40.0 2023-05-01
Life Chemicals
F0001-1053-0.25g
4-Fluoro-1,2-phenylenediamine
367-31-7 95%+
0.25g
$18.0 2023-09-07
Apollo Scientific
PC48407-1g
4-Fluorobenzene-1,2-diamine
367-31-7 tech
1g
£15.00 2025-02-21
Life Chemicals
F0001-1053-2.5g
4-Fluoro-1,2-phenylenediamine
367-31-7 95%+
2.5g
$40.0 2023-09-07
Apollo Scientific
PC2187-25g
4-Fluorobenzene-1,2-diamine
367-31-7 97%
25g
£31.00 2025-02-21
Fluorochem
004630-5g
3,4-Diamino-1-fluorobenzene
367-31-7 97%
5g
£10.00 2022-03-01
eNovation Chemicals LLC
D387806-25g
4-Fluoro-o-phenylenediamine
367-31-7 97%
25g
$345 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F75550-25g
4-Fluorobenzene-1,2-diamine
367-31-7
25g
¥366.0 2021-09-09

4-Fluorobenzene-1,2-diamine 関連文献

4-Fluorobenzene-1,2-diamineに関する追加情報

4-Fluorobenzene-1,2-diamine: A Comprehensive Overview

4-Fluorobenzene-1,2-diamine, also known by its CAS number 367-31-7, is a versatile aromatic amine compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which features a benzene ring substituted with two amino groups at the 1 and 2 positions and a fluorine atom at the 4 position. The presence of these functional groups imparts distinctive chemical properties, making it a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the potential of 4-fluorobenzene-1,2-diamine as a precursor for constructing complex heterocyclic compounds. Researchers have successfully utilized this compound to synthesize a variety of bioactive molecules, including potential drug candidates for treating neurological disorders and cancer. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its role in the development of novel dopamine receptor agonists, which show promise in alleviating symptoms of Parkinson's disease.

The electronic properties of 4-fluorobenzene-1,2-diamine make it an ideal candidate for applications in materials science. Its ability to act as a coordinating ligand has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them suitable for gas storage and catalytic applications. A study published in Nature Communications reported the use of this compound to create highly efficient MOFs for carbon dioxide capture, showcasing its potential in environmental remediation.

Another emerging application of 4-fluorobenzene-1,2-diamine lies in the field of electrochemistry. Its redox properties have been leveraged to develop advanced electrode materials for lithium-ion batteries. Research conducted at the University of California has demonstrated that derivatives of this compound can significantly enhance the energy density and cycling stability of battery systems, addressing critical challenges in renewable energy storage.

The synthesis of 4-fluorobenzene-1,2-diamine has also seen notable improvements in recent years. Traditional methods involving diazotization and coupling reactions have been optimized to achieve higher yields and better purity levels. Moreover, green chemistry approaches have been implemented to minimize environmental impact during production. For example, researchers at ETH Zurich developed a catalytic process using palladium nanoparticles that reduces waste generation while maintaining high efficiency.

In terms of structural characterization, modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided unprecedented insights into the molecular geometry of 4-fluorobenzene-1,2-diamine. These studies have revealed subtle conformational changes that influence its reactivity and selectivity in different chemical environments.

Looking ahead, the versatility of 4-fluorobenzene-1,2-diamine suggests that it will continue to play a pivotal role in advancing both fundamental and applied research across multiple disciplines. Its unique combination of functional groups offers endless possibilities for innovation in drug discovery, materials engineering, and sustainable energy technologies.

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